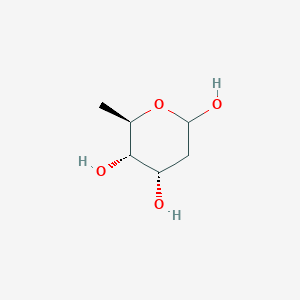
Digitoxose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digitoxose is a naturally occurring deoxy sugar, specifically a 2,6-dideoxy-D-ribo-hexose. It is a component of several cardiac glycosides, such as digitoxin, which are derived from the Digitalis species of plants . These glycosides have been historically used for their potent effects on heart conditions, particularly in the treatment of congestive heart failure and arrhythmias .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of digitoxose typically involves the selective deoxygenation of ribose derivatives. One common method includes the use of glycosyl sulfonates for the stereoselective synthesis of this compound-containing compounds . The process involves the activation of glycosyl donors with appropriate arylsulfonyl chloride promoters to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Digitalis plant. The extraction process involves the isolation of digitoxin, followed by hydrolysis to release this compound . This method ensures the availability of this compound for various applications, although synthetic methods are also employed to meet higher demand.
Análisis De Reacciones Químicas
Types of Reactions: Digitoxose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include this compound derivatives with altered functional groups, which can be used in further chemical synthesis and research .
Aplicaciones Científicas De Investigación
Digitoxose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycosides and other organic compounds.
Biology: this compound-containing glycosides are studied for their role in cellular processes and interactions.
Mecanismo De Acción
The primary mechanism of action of digitoxose-containing compounds, such as digitoxin, involves the inhibition of the Na-K-ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which promotes the activation of contractile proteins like actin and myosin . This mechanism is crucial for the therapeutic effects of digitoxin in treating heart conditions.
Comparación Con Compuestos Similares
Digitoxigenin: The aglycone part of digitoxin, which is linked to three molecules of digitoxose.
Olivose: Another deoxy sugar with similar structural properties.
Rhamnose: A naturally occurring deoxy sugar found in many plant glycosides.
Uniqueness of this compound: this compound is unique due to its specific role in cardiac glycosides and its potent effects on heart conditions. Its ability to inhibit the Na-K-ATPase membrane pump distinguishes it from other similar compounds, making it a valuable component in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(4S,5S,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1 |
Clave InChI |
FDWRIIDFYSUTDP-WGDKFINWSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](CC(O1)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)O)O)O |
Sinónimos |
2,6-dideoxyribohexopyranose digitoxose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-naphtho[1,2-b]furan-2-carboxylic acid](/img/structure/B1361956.png)

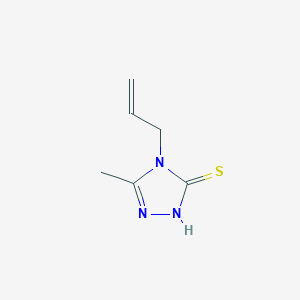
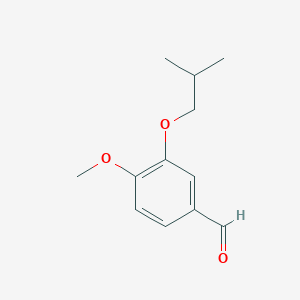
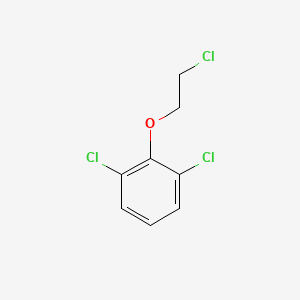
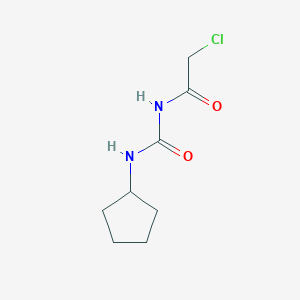
![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)
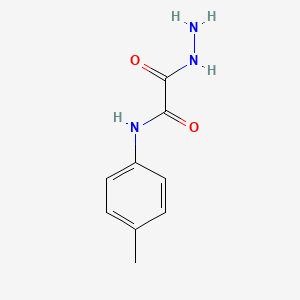
![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)
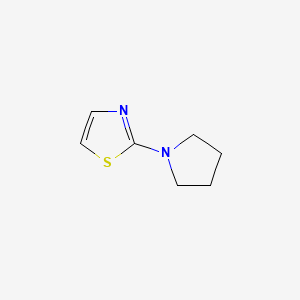

![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)
